4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine, also known as E-4031, is a potent and selective inhibitor of the rapid component of the delayed rectifier potassium current (Ikr) in cardiac cells. It was first synthesized in the early 1990s by researchers at Eisai Co., Ltd. in Japan. Since then, E-4031 has been widely used in scientific research to study the mechanisms of cardiac arrhythmias and to develop new drugs for the treatment of these conditions.
Wirkmechanismus
4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine blocks Ikr by binding to the channel pore and preventing the flow of potassium ions. This leads to a prolongation of the action potential duration and an increase in the QT interval on the electrocardiogram (ECG). 4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine has been shown to be highly selective for Ikr, with minimal effects on other ion channels.
Biochemical and Physiological Effects
4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine has a number of biochemical and physiological effects on cardiac cells. It prolongs the action potential duration, increases the refractory period, and can induce EADs and triggered activity. These effects can lead to the development of torsades de pointes, a potentially life-threatening ventricular arrhythmia.
Vorteile Und Einschränkungen Für Laborexperimente
4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine has several advantages for use in lab experiments. It is a highly selective inhibitor of Ikr, with minimal effects on other ion channels. It is also relatively easy to synthesize and has a long shelf life. However, 4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine has some limitations as well. It can induce arrhythmias in animal models and has been shown to have some off-target effects, particularly at high concentrations.
Zukünftige Richtungen
There are several areas of future research for 4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine. One area is the development of new drugs that target Ikr for the treatment of cardiac arrhythmias. Another area is the study of the mechanisms of drug-induced arrhythmias, particularly torsades de pointes. 4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine can be used as a tool to study these mechanisms and to develop new therapies for these conditions. Finally, 4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine can be used to study the basic physiology of cardiac cells and to gain a better understanding of the mechanisms of cardiac arrhythmias.
Synthesemethoden
The synthesis of 4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine involves several steps, starting with the reaction of 6-ethoxy-2-naphthaldehyde with morpholine to form an intermediate. This intermediate is then treated with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with morpholine to yield 4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine. The overall yield of this process is around 20%.
Wissenschaftliche Forschungsanwendungen
4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine has been extensively used in scientific research to study the mechanisms of cardiac arrhythmias. It is a potent and selective inhibitor of Ikr, which plays a critical role in regulating the repolarization of cardiac cells. By blocking Ikr, 4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine can prolong the action potential duration and lead to the development of early afterdepolarizations (EADs) and triggered activity, which are known to be important mechanisms of cardiac arrhythmias.
Eigenschaften
IUPAC Name |
4-(6-ethoxynaphthalen-2-yl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-2-21-15-5-3-14-12-16(6-4-13(14)11-15)22(18,19)17-7-9-20-10-8-17/h3-6,11-12H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCXJNALGRMUHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(6-Ethoxy-2-naphthyl)sulfonyl]morpholine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.